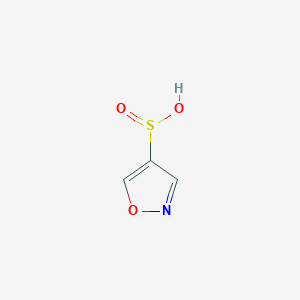
2,2-Diethoxyethane-1,1-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Diethoxyethane-1,1-diol is an organic compound with the molecular formula C6H14O4 It is a diol with two ethoxy groups attached to the same carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2-Diethoxyethane-1,1-diol can be synthesized through several methods. One common approach involves the reaction of ethylene glycol with ethanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions to ensure complete conversion. Another method involves the use of titanium dioxide (TiO2) as a photocatalyst to facilitate the direct synthesis from ethanol .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize yield and efficiency. The use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid is common in these processes. The reaction is typically carried out at elevated temperatures and pressures to maximize the conversion rate .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Diethoxyethane-1,1-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various substituted ethane derivatives.
Aplicaciones Científicas De Investigación
2,2-Diethoxyethane-1,1-diol has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It serves as a stabilizing agent for certain biological molecules.
Medicine: It is investigated for its potential use in drug delivery systems.
Industry: It is used in the production of polymers and as a plasticizer in various materials.
Mecanismo De Acción
The mechanism of action of 2,2-Diethoxyethane-1,1-diol involves its ability to form hydrogen bonds with other molecules. This property allows it to stabilize reactive intermediates and facilitate various chemical reactions. The molecular targets and pathways involved include interactions with hydroxyl and carbonyl groups in other compounds .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Diethoxyethane: Similar in structure but lacks the additional hydroxyl group.
Ethylene glycol diethyl ether: Similar ether structure but different functional groups.
1,2-Dimethoxyethane: Similar diol structure but with methoxy groups instead of ethoxy groups.
Uniqueness
2,2-Diethoxyethane-1,1-diol is unique due to its dual ethoxy and hydroxyl functional groups, which provide it with distinct chemical reactivity and versatility in various applications .
Propiedades
Fórmula molecular |
C6H14O4 |
|---|---|
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
2,2-diethoxyethane-1,1-diol |
InChI |
InChI=1S/C6H14O4/c1-3-9-6(5(7)8)10-4-2/h5-8H,3-4H2,1-2H3 |
Clave InChI |
MYOMWIWWWOELDY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C(O)O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B12954594.png)

![3-Fluoro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one](/img/structure/B12954611.png)

![2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoic acid](/img/structure/B12954620.png)

![7-Chloro-6-fluoro-3H-imidazo[4,5-b]pyridine](/img/structure/B12954632.png)



